6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid” is a chemical compound with the molecular formula C9H8N2O2 . It is a derivative of 1H-pyrrolo[2,3-b]pyridine, which is a heterocyclic molecule that can be utilized as a pharmaceutical building block . This compound is related to the 1H-pyrrolo[2,3-b]pyridine derivatives which have shown potent activities against FGFR1, 2, and 3 .
Synthesis Analysis
The synthesis of substituted pyridines, including the 1H-pyrrolo[2,3-b]pyridine derivatives, has been reported in several studies . A ring cleavage methodology reaction has been used for the synthesis of these compounds via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of “6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid” consists of a pyrrolopyridine core with a methyl group at the 6-position and a carboxylic acid group at the 5-position .Chemical Reactions Analysis
The chemical reactions involving 1H-pyrrolo[2,3-b]pyridine derivatives have been studied in the context of their biological activities . These compounds have shown potent activities against FGFR1, 2, and 3, which are key targets in cancer therapy .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid” include a molecular weight of 176.17 g/mol . It is a solid at room temperature and should be stored in a dry place .Scientific Research Applications
FGFR Inhibition in Cancer Therapy
The compound 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid has been studied for its potential as an inhibitor of Fibroblast Growth Factor Receptors (FGFR), which are implicated in various forms of cancer. Derivatives of this compound have shown promise in reducing the migration and invasion abilities of cancer cells, such as 4T1 breast cancer cells .
Synthesis of Pharmaceutical Compounds
This chemical serves as a starting material or intermediate in the synthesis of pharmaceutical compounds. Its derivatives are explored for their therapeutic potential, particularly in the development of new drugs .
Chemical Research and Development
The compound is used in chemical research and development for creating new chemical entities. Its structure allows for various substitutions, making it a versatile building block for synthetic chemistry .
Biological Studies
The compound may be used in biological studies to understand cellular processes, given its activity in inhibiting specific receptors like FGFR .
Mechanism of Action
Target of Action
The primary targets of 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors , making them an attractive target for cancer therapy .
Mode of Action
6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid interacts with FGFRs, inhibiting their activity . This inhibition results in a decrease in the abnormal activation of the FGFR signaling pathway, which is associated with the progression and development of several cancers .
Biochemical Pathways
The FGFR signaling pathway, which is affected by 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, regulates organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s action results in the inhibition of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Result of Action
The molecular and cellular effects of 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid’s action include the inhibition of cell proliferation and induction of apoptosis . It also significantly inhibits the migration and invasion of cancer cells .
Safety and Hazards
The safety information for “6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid” includes hazard statements H302 and H317, indicating that it is harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
The future directions for the study of “6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid” and its derivatives could involve further exploration of their potential as FGFR inhibitors for cancer therapy . Additionally, the development of robust methods for the selective introduction of multiple functional groups to the pyridine scaffold could be a focus of future research .
properties
IUPAC Name |
6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-7(9(12)13)4-6-2-3-10-8(6)11-5/h2-4H,1H3,(H,10,11)(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQIPNHJSKATMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=CNC2=N1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646919 |
Source
|
Record name | 6-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
872355-55-0 |
Source
|
Record name | 6-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.